N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4-position and a methyl group at the 2-position of the phenyl ring, along with a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide typically involves the reaction of 4-bromo-2-methylaniline with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the production of a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as sodium azide, potassium cyanide, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding carboxylic acids .
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool to study biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide include:
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and phenoxybutanamide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-10-9-13(18)11-12(15)2/h4-11,16H,3H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNOIAPVQQAJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)Br)C)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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